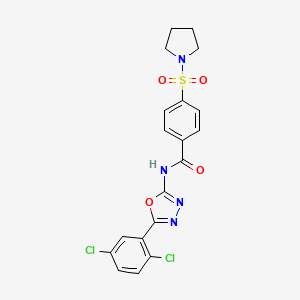![molecular formula C27H27N3O B2862416 N-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methyl}cyclohexanecarboxamide CAS No. 956263-31-3](/img/structure/B2862416.png)
N-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methyl}cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methyl}cyclohexanecarboxamide” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The compound also includes a naphthyl group, a phenyl group, a cyclohexanecarboxamide moiety, and a methyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The pyrazole ring, a five-membered aromatic ring with two nitrogen atoms, would be a key feature . The naphthyl and phenyl groups are both aromatic hydrocarbons, with the naphthyl group being based on naphthalene and the phenyl group being based on benzene .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the pyrazole ring and the other functional groups. Pyrazoles can undergo a variety of reactions, including electrophilic substitution and metal-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar carboxamide group could impact its solubility . The aromatic rings could contribute to its UV/visible spectrum .Scientific Research Applications
Antimicrobial Applications
Naphthalene derivatives, which form the core structure of this compound, have been shown to possess antimicrobial properties . This suggests that our compound could be developed into antimicrobial agents that target specific pathogens or be used in the study of new antibiotic mechanisms.
Antioxidant Research
The naphthalene moiety is also associated with antioxidant activity . This compound could be used in research aimed at understanding oxidative stress-related diseases or in the development of antioxidant therapies.
Cytotoxicity Studies
Compounds with naphthalene structures have displayed cytotoxic effects , which could make them candidates for cancer research, particularly in the synthesis of chemotherapeutic agents or in studying cancer cell line responses to new drugs.
Anti-inflammatory Research
Naphthalene derivatives have been noted for their anti-inflammatory activities . The compound could be valuable in the development of new anti-inflammatory drugs or in the study of inflammation pathways.
Anti-protozoal Applications
Research has indicated that naphthalene compounds can exhibit anti-protozoal properties , suggesting potential applications in treating protozoal infections or in the development of anti-parasitic drugs.
Anti-platelet Aggregation
The ability of naphthalene derivatives to prevent platelet aggregation could be harnessed in cardiovascular research , particularly in the development of treatments for thrombosis and other clot-related disorders.
Chemical Synthesis and Catalysis
The unique structure of this compound makes it a candidate for use in chemical synthesis and catalysis . It could be used as a building block for synthesizing complex molecules or as a catalyst in chemical reactions.
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[(3-naphthalen-2-yl-1-phenylpyrazol-4-yl)methyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O/c31-27(21-10-3-1-4-11-21)28-18-24-19-30(25-13-5-2-6-14-25)29-26(24)23-16-15-20-9-7-8-12-22(20)17-23/h2,5-9,12-17,19,21H,1,3-4,10-11,18H2,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDTXRRWTFBHQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCC2=CN(N=C2C3=CC4=CC=CC=C4C=C3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methyl}cyclohexanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

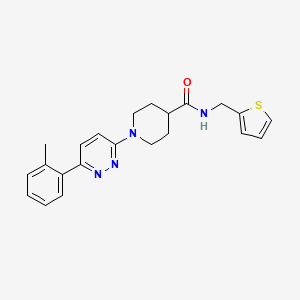
![8-(4-fluorophenyl)-2-phenethyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2862336.png)
![[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] butanoate](/img/structure/B2862337.png)
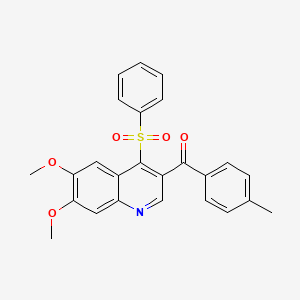
![5-(4-Fluorophenyl)-6-methyl-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2862342.png)
![3-{[2-(3-Hydroxyquinoxalin-2-yl)-6-methylphenyl]carbamoyl}propanoic acid](/img/structure/B2862344.png)
![1,3-dimethyl-7-propyl-5-((pyridin-3-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2862345.png)
![4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2862346.png)
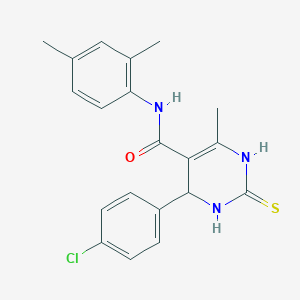
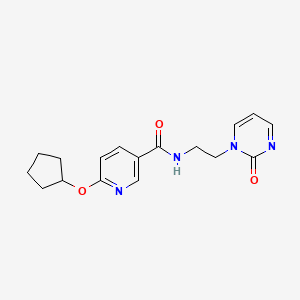
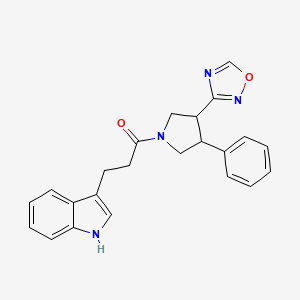
![Ethyl 4-[2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonylacetyl]piperazine-1-carboxylate](/img/structure/B2862352.png)
![1,4-Dioxaspiro[4.4]nonan-6-amine](/img/structure/B2862355.png)
